molecular formula C11H11NO2 B010707 4,7-dimethyl-1H-indole-2-carboxylic Acid CAS No. 103988-96-1

4,7-dimethyl-1H-indole-2-carboxylic Acid

Cat. No. B010707
CAS RN: 103988-96-1
M. Wt: 189.21 g/mol
InChI Key: DXGLNXJHHJNUHD-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1H-indole-2-carboxylic acid (DMICA) is a naturally occurring indole derivative found in plants and fungi. It has been widely studied due to its potential therapeutic applications and its ability to act as an inhibitor of certain enzymes. DMICA has been found to have various biochemical and physiological effects and has been studied for its potential applications in drug development, lab experiments, and more.

Scientific Research Applications

Antiviral Applications

Indole derivatives, including 4,7-dimethyl-1H-indole-2-carboxylic Acid , have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for antiviral activity through medicinal chemistry approaches.

Anti-inflammatory Properties

The indole scaffold is a part of many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This characteristic makes indole derivatives, such as 4,7-dimethyl-1H-indole-2-carboxylic Acid , potential candidates for anti-inflammatory drugs . Their ability to modulate inflammatory pathways can be harnessed to treat conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Indole derivatives are known for their anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation4,7-dimethyl-1H-indole-2-carboxylic Acid may be used to synthesize compounds that can act as chemotherapeutic agents, targeting specific pathways involved in cancer cell growth .

Antimicrobial Effects

The antimicrobial activity of indole derivatives is another significant area of research. These compounds can be effective against a broad spectrum of microorganisms, including bacteria and fungi4,7-dimethyl-1H-indole-2-carboxylic Acid could serve as a precursor for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Antidiabetic Potential

Indole derivatives have shown promise in the treatment of diabetes. They can modulate blood sugar levels and improve insulin sensitivity. Research into 4,7-dimethyl-1H-indole-2-carboxylic Acid and its derivatives could lead to the development of new antidiabetic medications .

Neuroprotective Effects

Indole compounds have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Derivatives of 4,7-dimethyl-1H-indole-2-carboxylic Acid may help in the development of drugs that protect nerve cells from damage and slow the progression of these diseases .

Future Directions

For more detailed information, refer to the provided MSDS and related peer-reviewed papers. If you have any specific questions or need further clarification, feel free to ask!

properties

IUPAC Name

4,7-dimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-3-4-7(2)10-8(6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGLNXJHHJNUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405220
Record name 4,7-dimethyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethyl-1H-indole-2-carboxylic Acid

CAS RN

103988-96-1
Record name 4,7-dimethyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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